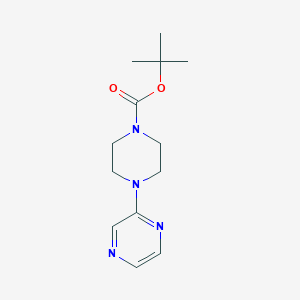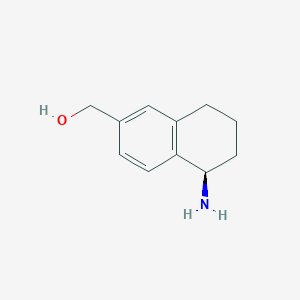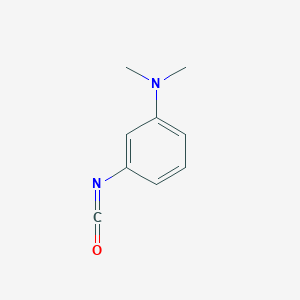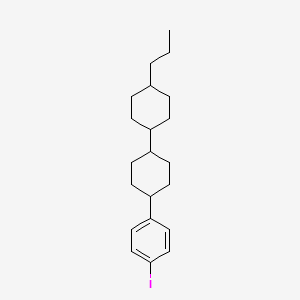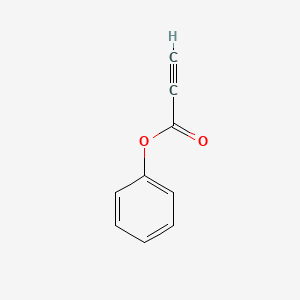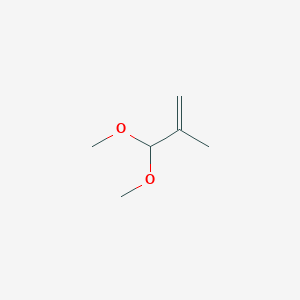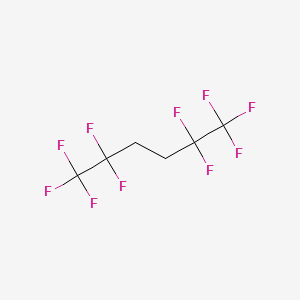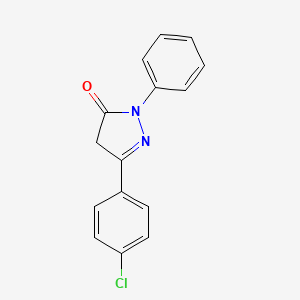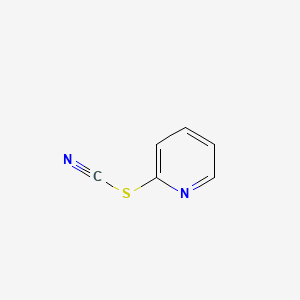
2-Thiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiocyanatopyridine is an organic compound characterized by the presence of a pyridine ring substituted with a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Thiocyanatopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone . The reaction typically proceeds under reflux conditions, leading to the formation of 2-pyridyl thiocyanate.
Industrial Production Methods: Industrial production of 2-pyridyl thiocyanate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include 2-pyridyl amines, 2-pyridyl alcohols, and other substituted pyridyl derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction but may include sulfoxides or sulfides.
Applications De Recherche Scientifique
2-Thiocyanatopyridine finds applications in various scientific research fields:
Mécanisme D'action
2-Thiocyanatopyridine can be compared with other thiocyanate-substituted compounds:
2-Chloropyridine: Similar in structure but lacks the thiocyanate group, leading to different reactivity and applications.
2-Pyridyl Isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group, resulting in distinct chemical behavior and uses.
Uniqueness: The presence of both a pyridine ring and a thiocyanate group in 2-pyridyl thiocyanate imparts unique reactivity, making it a versatile compound in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
- 2-Chloropyridine
- 2-Pyridyl Isothiocyanate
- 2-Pyridyl Sulfide
Propriétés
Numéro CAS |
2637-35-6 |
|---|---|
Formule moléculaire |
C6H4N2S |
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
pyridin-2-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-3-1-2-4-8-6/h1-4H |
Clé InChI |
YHEHNPOOVXZEHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Iodophenoxy)methyl]oxirane](/img/structure/B8717388.png)
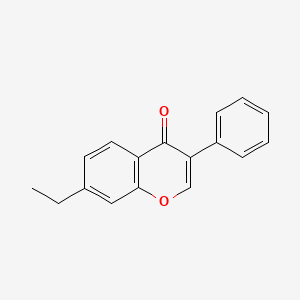
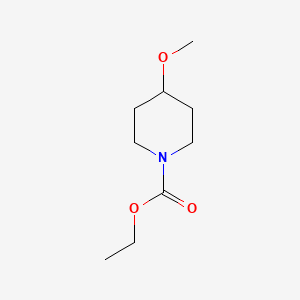
![5-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8717401.png)
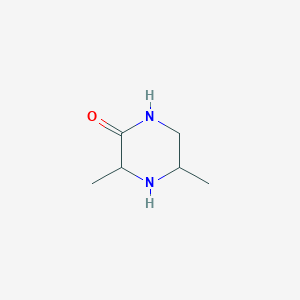
![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)
